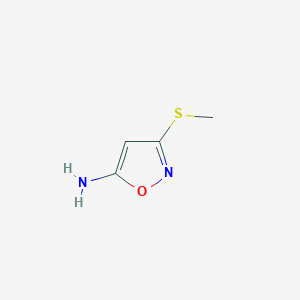

3-(Methylthio)isoxazol-5-amine

Description

Significance of Isoxazole (B147169) Scaffolds in Modern Organic and Materials Chemistry

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, frequently found in a wide array of therapeutic agents. Current time information in New York, NY, US.preprints.orgijcce.ac.ir Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. Current time information in New York, NY, US.researchgate.netdergipark.org.tr The isoxazole ring is a key structural component in several commercially available drugs, underscoring its therapeutic relevance. preprints.orgresearchgate.net For instance, the antibiotic cycloserine contains a reduced isoxazole ring, and the non-steroidal anti-inflammatory drug (NSAID) valdecoxib (B1682126) features a substituted isoxazole core.

Beyond pharmaceuticals, the isoxazole scaffold is finding increasing application in materials science. The inherent polarity and structural rigidity of the isoxazole ring make it an attractive component in the design of liquid crystals and nonlinear optical materials. nih.gov Researchers have explored the use of isoxazole derivatives in creating materials with unique photochromic and electrochemical properties. clockss.org The ability to tune the physical and electronic properties of isoxazole-containing molecules through synthetic modification allows for the rational design of materials with specific functions. clockss.org

The synthetic versatility of the isoxazole ring is a primary driver of its widespread use. researchgate.net A variety of synthetic methodologies, including 1,3-dipolar cycloaddition reactions, have been developed to construct the isoxazole core with a high degree of control over substituent placement. dergipark.org.tr This allows chemists to create large libraries of diverse isoxazole derivatives for screening in drug discovery and for the development of novel materials. researchgate.net

Table 1: Selected Applications of Isoxazole Scaffolds

| Field | Application | Example Compounds/Concepts |

| Medicinal Chemistry | Anti-inflammatory | Valdecoxib preprints.org |

| Antibacterial | Cloxacillin, Dicloxacillin, Oxacillin Current time information in New York, NY, US. | |

| Anticonvulsant | Zonisamide preprints.org | |

| Anticancer | Risperidone preprints.org | |

| Antiviral, Antifungal | Various synthetic derivatives Current time information in New York, NY, US. | |

| Materials Science | Liquid Crystals | Thiourea and amide derivatives nih.gov |

| Photochromic Materials | Spiro-pyrrolidine-oxindole derivatives | |

| Electrochemical Probes | Probes for Cu2+ detection clockss.org | |

| Dye-Sensitized Solar Cells | Use of optical properties clockss.org |

Overview of Aminoisoxazole Derivatives as Key Synthetic Intermediates and Scaffolds

Within the broad family of isoxazoles, aminooxazole derivatives stand out as particularly valuable synthetic intermediates. imist.mabohrium.com The presence of a reactive amino group on the isoxazole ring provides a chemical handle for further functionalization, allowing for the construction of more complex molecular architectures. bohrium.com This has made aminooxazoles crucial building blocks in the synthesis of a wide range of heterocyclic compounds. imist.ma

The versatility of aminooxazoles is demonstrated by their use in the preparation of fused heterocyclic systems. For example, 3-amino-5-methylisoxazole (B124983) has been utilized as a key intermediate in the synthesis of isoxazolo[5,4-b]pyridines and pyrrolo[3,2-d]isoxazoles. mdpi.com Similarly, 5-methylisoxazol-3-amine reacts with activated enol ethers to form isoxazolopyrimidinones. These reactions highlight the ability of the amino group to participate in cyclization reactions, leading to the formation of novel polycyclic structures with potential biological activity.

In addition to their role in constructing fused rings, aminooxazoles serve as scaffolds for the introduction of diverse substituents. The amino group can be acylated, alkylated, or used in cross-coupling reactions to attach various molecular fragments. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. The development of efficient synthetic methods for the preparation of substituted aminooxazoles is therefore an active area of research.

Contextualization of 3-(Methylthio)isoxazol-5-amine within Advanced Heterocyclic Research

The compound This compound represents a specific example of a substituted aminooxazole that is of interest in advanced heterocyclic research. While detailed studies focusing exclusively on this compound are not widely published, its structural features suggest its potential as a valuable synthetic intermediate. The presence of both a nucleophilic amino group and a methylthio group, which can potentially be oxidized or displaced, offers multiple avenues for chemical modification.

Research on related structures provides context for the potential applications of this compound. For instance, derivatives such as N-((5-(3-(methylthio)phenyl)isoxazol-3-yl)methyl)adamantan-1-amine have been synthesized and investigated for their biological activity. imist.ma This demonstrates that the methylthio-substituted isoxazole core can be incorporated into larger molecules of medicinal interest.

Furthermore, the synthesis of related compounds like 3-methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one highlights the use of the methylthio group in the construction of complex isoxazole derivatives. researchgate.net The development of synthetic routes to such compounds often involves multi-component reactions, showcasing the efficiency of modern synthetic methods in accessing diverse heterocyclic structures. researchgate.net

Given the established importance of aminooxazoles and the synthetic utility of the methylthio group, this compound is positioned as a promising, though currently under-explored, building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and synthetic applications of this compound is warranted to fully realize its potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2OS |

|---|---|

Molecular Weight |

130.17 g/mol |

IUPAC Name |

3-methylsulfanyl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C4H6N2OS/c1-8-4-2-3(5)7-6-4/h2H,5H2,1H3 |

InChI Key |

MBRMBGUNAWRMRM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NOC(=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3 Methylthio Isoxazol 5 Amine

Transformations Involving the Methylthio Group

The methylthio group at the 3-position of the isoxazole (B147169) ring is a key site for chemical modification. It can undergo nucleophilic substitution and oxidation reactions, providing pathways to introduce new functionalities and modulate the electronic properties of the molecule.

Nucleophilic Substitution Reactions

The methylthio group (-SCH₃) can be displaced by various nucleophiles. This type of reaction allows for the introduction of a wide array of substituents at the 3-position of the isoxazole ring. The susceptibility of the methylthio group to nucleophilic attack makes it a versatile handle for synthetic modifications. For instance, reactions with amines, alcohols, and other nucleophiles can lead to the formation of new carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds, respectively.

Oxidative Modifications to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone analogues. researchgate.net This transformation significantly alters the electronic and steric properties of the molecule. Oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The resulting sulfoxides and sulfones are often more polar and can exhibit different biological activities compared to the parent sulfide. researchgate.netnih.gov The controlled oxidation to either the sulfoxide or the sulfone can be achieved by carefully selecting the oxidant and reaction conditions. organic-chemistry.org

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-(Methylthio)isoxazol-5-amine | Nucleophile (e.g., R-NH₂) | 3-(Amino)isoxazol-5-amine | Nucleophilic Substitution |

| This compound | Oxidizing Agent (e.g., H₂O₂) | 3-(Methylsulfinyl)isoxazol-5-amine | Oxidation |

| 3-(Methylsulfinyl)isoxazol-5-amine | Oxidizing Agent (e.g., m-CPBA) | 3-(Methylsulfonyl)isoxazol-5-amine | Oxidation |

Reactions of the Amine Functionality

The exocyclic amine group at the 5-position is a primary site for a variety of chemical reactions, including acylation, condensation, and cyclization, enabling the synthesis of a broad spectrum of derivatives. researchgate.net

Acylation Reactions and Amide Formation

The amine group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. This reaction is a fundamental transformation for introducing a variety of acyl groups, thereby modifying the lipophilicity and biological profile of the parent molecule. The reactivity of the amino group in acylation reactions is a common strategy for the synthesis of new chemical entities with potential therapeutic applications.

Condensation Reactions, Including Schiff Base Formation

The primary amine functionality can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jocpr.comresearchgate.netresearchgate.netfluorochem.co.uk This reaction is typically catalyzed by an acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. mdpi.com Schiff bases derived from aminoisoxazoles are valuable intermediates in organic synthesis and have been shown to possess a range of biological activities. jocpr.comtsijournals.com The formation of the azomethine group (C=N) in Schiff bases introduces a new site for further chemical modification. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Amide |

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) |

| This compound | Ketone (R₂C=O) | Schiff Base (Imine) |

Strategies for Fused Heterocyclic System Construction

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive isoxazole ring, makes it a valuable precursor for the construction of fused heterocyclic systems. mdpi.comnih.gov Reactions involving both the amine group and a suitably positioned atom on the isoxazole ring or a substituent can lead to the formation of bicyclic and polycyclic structures. For instance, intramolecular cyclization reactions of appropriately derivatized 5-aminoisoxazoles can yield isoxazolo[5,4-b]pyridines and other fused systems. frontiersin.org These fused heterocycles are of significant interest due to their diverse pharmacological properties. mdpi.com The reaction of 5-methyl-isoxazol-3-amine with activated enol ethers can lead to the formation of isoxazolopyrimidinones through a condensation-cyclization sequence. imist.maimist.ma

Reactivity of the Isoxazole Ring System

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement renders the ring system electron-deficient, which typically makes it resistant to electrophilic attack. However, the reactivity of the isoxazole core in this compound is significantly modulated by the presence of the 5-amino group. This electron-donating substituent enhances the nucleophilicity of the ring, particularly at the C4 position, and also provides a site for reactions involving the exocyclic amine. The inherent strain of the N-O bond makes the ring susceptible to cleavage and rearrangement under various conditions, leading to diverse structural transformations.

While the isoxazole ring is generally not reactive towards electrophiles, the strong electron-donating effect of the amino group at the C5 position activates the C4 position for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom increases the electron density of the ring system, specifically at the ortho position (C4), thereby facilitating attack by electrophiles.

Research into the reactivity of 5-aminoisoxazoles has demonstrated that this C4 activation can be exploited for carbon-carbon bond formation. For instance, in a divergent synthesis of isoxazolo[5,4-b]pyridines, 5-aminoisoxazoles undergo a regioselective alkylation at the C4 position with β,γ-alkynyl-α-imino esters. thieme-connect.com This reaction is catalyzed by a combination of silver triflate and phosphoric acid in ethyl acetate (B1210297), which promotes the selective C4-alkylation, leading to an intermediate that subsequently cyclizes. thieme-connect.com This selective functionalization at the C4 position highlights the powerful directing effect of the C5-amino group, turning a typically unreactive carbon into a nucleophilic center capable of participating in synthetically useful transformations.

The N-O bond is the weakest linkage in the isoxazole ring, and its cleavage is a common initial step in many thermal, photochemical, or catalytic transformations. For 5-aminoisoxazole derivatives, this ring-opening can lead to highly reactive intermediates that readily undergo rearrangement and recyclization to form new heterocyclic systems.

One documented pathway involves the thermal rearrangement of N-acylated 5-aminoisoxazoles. When a derivative of 3-amino-5-methylisoxazole (B124983) is heated, it can undergo a rearrangement that involves the opening of the isoxazole ring, followed by recyclization to form an oxadiazole derivative. researchgate.net This transformation showcases a skeletal reorganization where the atoms of the original isoxazole ring are reassembled into a new, stable heterocyclic core.

Under different thermal conditions, 5-aminoisoxazoles can also form 2H-azirine-2-carboxamides through valence isomerization. This process, driven by the cleavage of the weak N-O bond, can be followed by dimerization of the reactive intermediates to yield pyrazine-2,5-dicarboxamides. These pathways demonstrate that the isoxazole ring of 5-aminoisoxazoles is not inert but can serve as a latent synthon for other important heterocyclic structures.

Reduction of the isoxazole ring typically proceeds via the reductive cleavage of the labile N-O bond. This transformation can be accomplished using various reagents and conditions, often yielding β-amino enones or leading to further cyclization into different heterocycles.

A common method for this transformation is the use of metal carbonyls. The reaction of isoxazoles with hexacarbonylmolybdenum, Mo(CO)₆, in the presence of water results in the reductive cleavage of the N-O bond to give β-aminoenones in good yields. rsc.orgrsc.org A proposed mechanism involves the formation of a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced by the metal in the presence of water to furnish the amine. rsc.org Similarly, copper-catalyzed protocols have been developed for the reductive ring-cleavage of isoxazoles, also yielding enaminones. nih.gov

Catalytic hydrogenation represents another pathway for isoxazole reduction. The hydrogenation of 5-aminoisoxazoles can lead to a new synthesis of pyrimidines, indicating that the initial reductive ring-opening is followed by an intramolecular condensation and rearrangement to form a stable six-membered aromatic ring. globalauthorid.com

Development of Diverse Derivatives through Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. 5-Aminoisoxazoles, such as this compound, are valuable building blocks in MCRs due to the presence of a nucleophilic amino group and an activated C4 position, enabling the efficient synthesis of fused heterocyclic systems.

A significant application of 5-aminoisoxazoles in MCRs is the synthesis of the isoxazolo[5,4-b]pyridine (B12869864) scaffold, a core structure in many biologically active compounds. These reactions often proceed through a cascade of events, including condensation, Michael addition, and cyclization. For example, an ultrasound-assisted, three-component reaction between 5-aminoisoxazoles, aryl glyoxals, and malononitrile (B47326) in acetic acid provides a rapid and high-yielding route to diverse isoxazolo[5,4-b]pyridine derivatives. researchgate.net

The versatility of 5-aminoisoxazoles is further demonstrated in a catalyst-dependent divergent synthesis. By reacting 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, two different regioisomers of isoxazolo[5,4-b]pyridines can be selectively obtained simply by changing the silver salt catalyst and solvent. thieme-connect.comresearchgate.net Using silver triflate in ethyl acetate favors C4-alkylation followed by cyclization, whereas silver acetate in chloroform (B151607) promotes N-alkylation before the cyclization event. thieme-connect.com Other MCRs involve the condensation of 5-aminoisoxazoles with aldehydes and active methylene (B1212753) compounds like Meldrum's acid to generate spiro-fused isoxazolopyridines. researchgate.net These examples underscore the utility of this compound and its analogs as versatile synthons for generating molecular diversity through MCRs.

Table 1: Examples of Multi-Component Reactions Involving 5-Aminoisoxazoles

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-Aminoisoxazole | Aryl Glyoxal | Malononitrile | Acetic Acid, Ultrasound | 6-Amino-3-substituted-4-arylisoxazolo[5,4-b]pyridine-5-carbonitrile | researchgate.net |

| 5-Aminoisoxazole | β,γ-Alkynyl-α-imino ester | - | AgOTf, H₃PO₄, EtOAc | Isoxazolo[5,4-b]pyridine-α-carboxylate | thieme-connect.comresearchgate.net |

| 5-Aminoisoxazole | β,γ-Alkynyl-α-imino ester | - | AgOAc, H₃PO₄, CHCl₃ | Isoxazolo[5,4-b]pyridine-γ-carboxylate | thieme-connect.comresearchgate.net |

| 3-Methylisoxazol-5-amine | 2-(bis(methylthio)methylene)malononitrile | - | Fusion (heat) | 4-Amino-6-(methylthio)-3-methylisoxazolo[5,4-b]pyridine-5-carbonitrile | clockss.org |

| 5-Amino-3-methylisoxazole (B44965) | Aromatic Aldehyde | Meldrum's Acid | DMF or n-BuOH, Heat | Spiro[isoxazolo[5,4-b]pyridine-5,5'- thieme-connect.comresearchgate.netdioxane]-4',6'-dione | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. This method is used to investigate the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. For 3-(Methylthio)isoxazol-5-amine, DFT calculations provide a fundamental understanding of its structural and electronic landscape. These studies are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a robust description of the molecule's characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting from an initial guess of the structure, the calculation algorithm systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that this structure is a true energy minimum.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape, steric interactions, and the nature of its chemical bonds.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Atoms | Value |

| O1-N2 | 1.415 | N2-C3-S6 | 118.5 |

| N2-C3 | 1.310 | C3-S6-C7 | 101.2 |

| C3-C4 | 1.428 | C4-C5-N8 | 128.9 |

| C4-C5 | 1.375 | O1-N2-C3 | 110.1 |

| C5-O1 | 1.350 | N2-C3-C4 | 112.3 |

| C3-S6 | 1.765 | C3-C4-C5 | 105.4 |

| S6-C7 | 1.820 | C4-C5-O1 | 102.2 |

| C5-N8 | 1.360 | C5-O1-N2 | 110.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the FMO analysis reveals that the electron density in the HOMO is primarily located on the methylthio group and the isoxazole (B147169) ring, particularly around the nitrogen and sulfur atoms. The LUMO is predominantly distributed over the C=N and C=C bonds of the isoxazole ring. This distribution indicates that the amino group and sulfur atom are the primary sites for electrophilic attack, while the ring system is susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.88 |

| Energy Gap (ΔE) | 5.37 |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. These interactions are evaluated by examining the stabilization energy, E(2), which arises from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N8) | π* (C4-C5) | 45.8 |

| LP (O1) | σ* (N2-C5) | 22.5 |

| LP (S6) | π* (C3-N2) | 15.2 |

| π (C4-C5) | π* (C3-N2) | 18.9 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronically excited states. TD-DFT calculations are used to predict electronic transition energies, which correspond to the absorption of light by a molecule. This information is fundamental for understanding a molecule's color, photochemistry, and fluorescence properties. The method calculates the vertical excitation energies, which represent the energy difference between the ground state and an excited state at the optimized ground-state geometry.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing a direct comparison with experimental data and aiding in their interpretation.

The UV/Visible absorption spectrum of a molecule is a result of electrons being promoted from occupied orbitals to unoccupied orbitals upon absorbing light. TD-DFT is widely used to simulate these spectra by calculating the energies of the lowest-lying electronic transitions and their corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands in the experimental spectrum.

For this compound, TD-DFT calculations, often performed in a solvent model to mimic experimental conditions, can predict the maximum absorption wavelength (λmax). The primary electronic transitions are typically from π orbitals associated with the isoxazole ring and the amino and methylthio substituents to π* antibonding orbitals of the ring.

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 285 | 4.35 | 0.152 | HOMO → LUMO |

| S0 → S2 | 254 | 4.88 | 0.098 | HOMO-1 → LUMO |

| S0 → S3 | 221 | 5.61 | 0.115 | HOMO → LUMO+1 |

Vibrational Spectra Calculations (Infrared and Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. Theoretical calculations provide a detailed understanding of the vibrational modes associated with the molecule's functional groups and skeletal structure. Methodologies such as B3LYP and B3PW91, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed for such analyses. nih.govnih.gov These calculations can simulate the spectra in the gaseous phase or include solvent effects using models like the Polarizable Continuum Model (PCM). nih.goviu.edu.sa

The calculated frequencies are typically scaled by a factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov A complete assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. nih.gov

For this compound, the vibrational spectrum is characterized by distinct modes corresponding to the amine (-NH2) group, the methylthio (-SCH3) group, and the isoxazole ring. Key vibrational modes would include N-H stretching, C-H stretching of the methyl group, C=N and N-O stretching of the isoxazole ring, and C-S stretching of the methylthio group.

Table 1: Representative Calculated Vibrational Frequencies and Assignments for this compound This table is a representation based on computational studies of analogous molecules containing similar functional groups.

| Wavenumber (cm⁻¹) (Scaled) | Assignment (Potential Energy Distribution) |

| ~3500-3400 | ν_as(NH₂) - Asymmetric N-H Stretch |

| ~3400-3300 | ν_s(NH₂) - Symmetric N-H Stretch |

| ~3000-2900 | ν(CH₃) - C-H Stretch |

| ~1650-1600 | δ(NH₂) - Amine Scissoring |

| ~1600-1550 | ν(C=N) - Isoxazole Ring Stretch |

| ~1500-1450 | ν(C=C) - Isoxazole Ring Stretch |

| ~1450-1400 | δ(CH₃) - Methyl Bending |

| ~1300-1200 | ν(C-N) - Carbon-Nitrogen Stretch |

| ~1100-1000 | ν(N-O) - Isoxazole Ring Stretch |

| ~950-850 | Ring Breathing Modes |

| ~750-650 | ν(C-S) - Carbon-Sulfur Stretch |

Structure-Property Relationships

Elucidating the Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of the isoxazole ring are significantly influenced by the nature and position of its substituents. In this compound, the presence of an electron-donating amino (-NH2) group at the C5 position and a methylthio (-SCH3) group at the C3 position governs its molecular orbital energies and light-absorbing characteristics.

Substituent selection on 3,5-disubstituted isoxazoles plays a critical role in tuning their properties. chemrxiv.org The amino group, a strong electron-donating group, tends to increase the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. researchgate.net This reduction can lead to a bathochromic (red) shift in the molecule's absorption spectrum, altering its optical properties.

Correlation of Molecular Structure with Chemical Reactivity Profiles

The molecular structure of this compound provides several potential sites for chemical reactions, and its reactivity profile is a direct consequence of its substituent pattern.

Reactivity of the Amino Group : The exocyclic amino group at the C5 position is a primary site for nucleophilic reactions. It can readily react with various electrophiles. For instance, 3-amino-5-methylisoxazole (B124983) undergoes condensation with ketoesters and amide formation with acyl chlorides. researchgate.net This suggests that the amino group of this compound would be similarly reactive.

Reactivity of the Isoxazole Ring : The isoxazole ring itself can participate in reactions.

Electrophilic Substitution : The electron-donating nature of the C5-amino group activates the C4 position of the isoxazole ring toward electrophilic attack. researchgate.net

Ring Cleavage and Rearrangement : The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, such as photochemical activation. chemrxiv.orgnih.gov For 3,5-disubstituted isoxazoles, photoisomerization to carbonyl-2H-azirines is a known transformation, with the equilibrium being heavily influenced by the substituents. chemrxiv.org

Reactivity involving the Methylthio Group : The methylthio group at the C3 position can influence reactivity. While generally stable, it can potentially participate in nucleophilic substitution reactions under specific conditions. evitachem.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis of Non-Biological Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. While many studies on isoxazoles focus on QSAR (for biological activity), the same principles apply to QSPR for predicting non-biological parameters like boiling point, solubility, or reactivity indices. nih.govnih.gov

A QSPR study for this compound and related compounds would involve several steps:

Dataset Creation : A series of isoxazole derivatives with known experimental values for a specific non-biological property would be selected.

Descriptor Calculation : For each molecule in the series, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the property of interest.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Such models can be highly valuable for predicting the properties of novel isoxazole derivatives without the need for experimental synthesis and measurement, thereby accelerating materials design and chemical process optimization.

Table 2: Examples of Descriptor Classes and Non-Biological Properties for QSPR Modeling of Isoxazoles

| Descriptor Class | Examples of Descriptors | Non-Biological Properties That Can Be Predicted |

| Constitutional | Molecular weight, number of nitrogen atoms, number of rings | Boiling point, Molar volume |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Refractive index, Density |

| Geometric | Molecular surface area, molecular volume, shadow indices | Solubility, Chromatographic retention times |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Reactivity indices, Polarizability |

Applications in Advanced Organic Synthesis and Materials Science Non Biological

Strategic Utility as a Synthetic Building Block for Architecturally Complex Molecules

The isoxazole (B147169) core is widely recognized for its utility as a versatile synthetic intermediate, capable of undergoing various transformations to yield other heterocyclic systems and complex molecules. researchgate.net The presence of both an amino and a methylthio group on the 3-(Methylthio)isoxazol-5-amine ring enhances this utility, offering multiple reaction pathways.

The 5-amino group of the isoxazole ring is a key functional handle for constructing more elaborate heterocyclic systems. This amine can act as a nucleophile in condensation reactions with various electrophiles to build fused-ring systems. For instance, analogous 5-aminoisoxazole derivatives readily react with dicarbonyl compounds or their equivalents to form isoxazolo[5,4-b]pyridines. Similarly, reactions with activated enol ethers can lead to the formation of isoxazolopyrimidinones through an initial substitution followed by intramolecular cyclization. These transformations highlight the potential of this compound to serve as a foundational scaffold for generating molecular diversity in chemical libraries aimed at materials discovery.

Table 1: Representative Heterocyclic Scaffolds from Aminoisoxazole Precursors

| Starting Material Analogue | Reagent | Resulting Heterocycle |

| 5-Aminoisoxazole | 1,3-Dicarbonyl Compound | Isoxazolo[5,4-b]pyridine (B12869864) |

| 5-Aminoisoxazole | Ethoxymethylenemalonate | Isoxazolopyrimidinone |

| 5-Aminoisoxazole | β-Ketoester | Fused Pyrimidinone System |

Unnatural amino acids (UAAs) are crucial components in the development of peptidomimetics—molecules that mimic the structure and function of peptides but exhibit enhanced stability or novel properties. The isoxazole ring can function as a bioisostere for peptide bonds or as a constrained scaffold for amino acid side chains.

A close analogue, 5-amino-3-methyl-isoxazole-4-carboxylic acid, is considered a non-proteinogenic β-amino acid and has been successfully incorporated into peptide chains using solid-phase synthesis. nih.govnih.gov This demonstrates a viable strategy where the isoxazole core provides a rigid backbone. nih.gov Following this precedent, this compound can be envisioned as a precursor to a novel class of sulfur-containing UAAs. The amino group serves as the N-terminus, while the methylthio group at the 3-position can be further oxidized to sulfoxide (B87167) or sulfone, or be replaced by other functionalities, to tune the electronic and steric properties of the resulting peptide mimetic for applications in materials science, such as self-assembling systems or functional polymers. The development of hybrid peptides containing such β-amino acids is a promising avenue for creating novel therapeutic agents and peptidomimetics. nih.gov

Rational Design of Chemical Ligands and Scaffolds for Specific Intermolecular Interactions

The rational design of molecules capable of specific recognition and binding is fundamental to catalysis, sensor technology, and materials science. nih.govmdpi.com The isoxazole framework of this compound provides a well-defined geometry for orienting functional groups in three-dimensional space.

The nitrogen and oxygen atoms of the isoxazole ring, along with the exocyclic amino group and the sulfur atom of the methylthio group, can all act as hydrogen bond acceptors or donors, or as coordination sites for metal ions. This allows for the design of highly specific ligands. For example, isoxazole-containing scaffolds have been incorporated into larger molecular architectures like calixarenes to create fluorescent sensors for metal ions such as copper(II). maynoothuniversity.ie The isoxazole unit acts as a recognition site, and its interaction with the metal ion induces a change in the fluorescence of a tethered reporting molecule. maynoothuniversity.ie This principle of using the isoxazole as a key binding element can be applied to the design of ligands for asymmetric catalysis or scaffolds for supramolecular assemblies where precise intermolecular interactions are paramount.

Development in Optoelectronic and Nonlinear Optical (NLO) Materials

Heterocyclic compounds, particularly those with donor-acceptor character, are of great interest for applications in optoelectronics. nih.gov The this compound structure contains an electron-donating amino group and an isoxazole ring which can act as part of a larger conjugated system, making its derivatives promising candidates for such materials.

A chromophore is a part of a molecule responsible for its color, while a fluorophore is a molecule that can re-emit light upon light excitation. By chemically modifying this compound, it is possible to create novel dyes and fluorescent probes. Attaching aromatic or extended π-systems to the isoxazole core can lead to compounds with significant absorption and emission in the visible spectrum.

Research on substituted oxazole (B20620) and isoxazole derivatives has shown their potential as fluorophores for cell imaging and as fluorescent tags. nih.govnih.gov The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be tuned by altering the substituents on the heterocyclic ring. nih.gov For instance, anthracene-isoxazole conjugates have been synthesized and studied for their fluorescent properties. nih.gov The modular nature of isoxazole synthesis allows for the systematic tuning of these optical properties, making derivatives of this compound attractive targets for new materials.

Table 2: Photophysical Properties of Example Isoxazole Derivatives

| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

| Anthracene-Isoxazole Conjugate | 384 | 430 | ~0.6 |

| Pyrene-Isoxazole-Calixarene | 345 | 378, 398 | N/A (Quenched by Cu²⁺) |

Data is representative of isoxazole-based fluorophores and serves as an example of their potential. maynoothuniversity.ienih.gov

Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent and phosphorescent organic materials. jmaterenvironsci.comktu.edu These devices rely on thin films of organic molecules that emit light when an electric current is applied. Materials used in OLEDs often require good charge transport properties (for both electrons and holes) and high photoluminescence quantum efficiency. jmaterenvironsci.com

Heterocyclic compounds like oxadiazoles (B1248032) and carbazoles are widely used in OLEDs as electron-transporting or emissive materials. rsc.orgacs.orgnih.gov While direct application of this compound in OLEDs is not yet established, its derivatives possess features that make them worthy of investigation. The donor-acceptor nature that can be engineered into its derivatives is a key design principle for bipolar host materials and emitters in OLEDs. By incorporating this isoxazole scaffold into larger, more conjugated molecular structures, it may be possible to develop new materials for various layers within an OLED device, contributing to the development of more efficient and stable displays and lighting. nih.gov

Investigation of Photophysical and Charge Transport Properties

The investigation of the photophysical and charge transport properties of organic molecules is fundamental to their application in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.net Isoxazole derivatives have gained attention in this regard due to their inherent electronic characteristics. worldscientific.com

A comprehensive review of the current scientific literature indicates that specific experimental or theoretical studies on the photophysical and charge transport properties of this compound are not yet widely available. However, research on related isoxazole structures provides valuable insights into the potential characteristics of this compound.

The photophysical properties of isoxazole derivatives, such as absorption and emission wavelengths, are influenced by the nature of the substituents on the isoxazole ring. worldscientific.com The presence of electron-donating groups, like an amine, and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for applications in fluorescent materials and sensors. worldscientific.comresearchgate.net The methylthio group, with its sulfur atom, can also influence the electronic structure and potentially facilitate intersystem crossing, a property relevant for applications in photodynamic therapy or as phosphorescent emitters.

Regarding charge transport, studies on other heterocyclic compounds suggest that the arrangement of molecules in the solid state is crucial. nih.gov The ability of a material to transport charge carriers (holes or electrons) is quantified by its charge carrier mobility. Research on some isoxazole derivatives has indicated their potential as good hole transport contenders, which is a desirable characteristic for use in the hole transport layer of OLEDs and OSCs. worldscientific.com The planarity of the isoxazole ring can promote π-π stacking in the solid state, which is beneficial for efficient charge transport. nih.gov The specific influence of the methylthio and amine substituents on the solid-state packing and, consequently, the charge transport properties of this compound remains an area for future investigation.

Emerging Non-Biological Applications in Material Science

The versatility of the isoxazole scaffold has led to its emergence in various areas of materials science. ingentaconnect.commdpi.comresearchgate.net While specific applications of this compound in this domain are still under exploration, the broader class of isoxazole derivatives has shown promise in several advanced material applications.

Isoxazole-based compounds are being investigated for their use in organic electronics. mdpi.comresearchgate.net Their tunable electronic properties make them suitable as building blocks for organic semiconductors. researchgate.net Furthermore, the inherent photoreactivity of the isoxazole ring is being harnessed for applications in photochemistry and chemoproteomics, where they can act as minimalist photo-crosslinkers. nih.gov This reactivity opens up possibilities for creating novel photoresponsive materials.

The table below summarizes some of the emerging non-biological applications of isoxazole derivatives in materials science, highlighting the potential areas where this compound and related compounds could contribute.

| Application Area | Description of Isoxazole Derivative Role | Potential Advantage |

|---|---|---|

| Organic Electronics | Building blocks for organic semiconductors, hole transport materials in OLEDs and OSCs. researchgate.networldscientific.commdpi.comresearchgate.net | Tunable electronic properties, good charge transport capabilities. worldscientific.com |

| Fluorescent Materials | Serve as fluorophores with potential applications in sensing and imaging. mdpi.comresearchgate.net | Potential for intramolecular charge transfer leading to environmentally sensitive fluorescence. worldscientific.comresearchgate.net |

| Photochromic Materials | Undergo reversible color change upon exposure to light. ingentaconnect.com | Applications in smart windows, optical data storage, and molecular switches. |

| High Energy Materials | Polyazido-methyl substituted isoxazoles have been synthesized and evaluated as potential explosives. acs.org | High nitrogen content leading to energetic properties. |

| Liquid Crystals | Incorporation of the isoxazole ring into molecular structures to induce liquid crystalline phases. ingentaconnect.com | Potential for new display and sensor technologies. |

The continued exploration of isoxazole chemistry is expected to unveil more novel applications for compounds like this compound in the ever-evolving field of materials science.

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Methodologies

Traditional synthetic routes for isoxazole (B147169) derivatives often involve harsh conditions, hazardous solvents, and lengthy reaction times. mdpi.com The future of synthesizing compounds like 3-(methylthio)isoxazol-5-amine lies in the adoption of green chemistry principles to overcome these limitations. bohrium.com This involves developing ecologically acceptable methods that focus on atom economy, safer solvents, and energy efficiency. abap.co.in

Emerging trends in this area include the use of non-classical activation methods such as ultrasonic irradiation and microwave assistance. mdpi.comnveo.org Sonochemistry, for instance, has been shown to accelerate reaction kinetics, reduce energy consumption, and improve yields in the synthesis of isoxazole scaffolds. mdpi.com Ultrasound-assisted methods can significantly shorten reaction times from hours to minutes and often lead to cleaner reactions with fewer byproducts. mdpi.comresearchgate.net Similarly, microwave-assisted synthesis offers rapid heating and enhanced reaction rates, resulting in higher selectivity and improved product yields compared to conventional methods. abap.co.innveo.org

The replacement of toxic organic solvents with environmentally benign alternatives is another critical focus. Water is an ideal green solvent, and methodologies are being developed for isoxazole synthesis in aqueous media, often facilitated by catalysts that function efficiently in water. researchgate.netniscpr.res.in Agro-waste-based catalysts, such as those derived from orange peel ash, are also being explored as inexpensive, eco-friendly options for promoting these reactions. nih.gov The development of reusable catalysts, like heteropolyacids, further enhances the sustainability of these processes. tandfonline.com

| Methodology | Key Advantages | Examples in Isoxazole Synthesis |

|---|---|---|

| Ultrasonic Irradiation | Reduced reaction times, higher yields, lower energy consumption. mdpi.com | One-pot, multi-component synthesis of isoxazolines and isoxazole secondary sulfonamides. researchgate.netnih.gov |

| Microwave Assistance | Rapid heating, enhanced reaction rates, improved selectivity. abap.co.inorganic-chemistry.org | Synthesis of isoxazole derivatives from chalcones; 1,3-dipolar cycloaddition reactions. nveo.orgsemanticscholar.org |

| Green Solvents (e.g., Water, Glycerol) | Environmentally benign, low cost, reduced hazardous waste. niscpr.res.in | Three-component cyclocondensation reactions to form isoxazol-5(4H)-ones in water. niscpr.res.in |

| Sustainable Catalysts (e.g., Agro-waste, Heteropolyacids) | Inexpensive, reusable, eco-friendly. nih.govtandfonline.com | Use of water extract of orange fruit peel ash (WEOFPA) and heteropolyacids as efficient catalysts. nih.govtandfonline.com |

In-Depth Mechanistic Elucidation of Novel Chemical Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for designing new synthetic routes and predicting product outcomes. The isoxazole ring possesses a weak N-O bond, making it susceptible to cleavage under various conditions, including thermal, photochemical, and reductive methods. wikipedia.orgrsc.org

Future research will likely focus on the detailed mechanistic pathways of these ring-opening reactions. For example, metal-catalyzed reductive ring-cleavage can yield valuable intermediates like β-amino enones. acs.orgrsc.org Computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable for investigating these transformations. nsf.govrsc.org Such studies can model reaction pathways, identify transition states, and explain the origins of selectivity in complex reactions, such as the annulation of isoxazoles with ynamides. nsf.govrsc.org

Furthermore, the reactivity of the 5-amino group and the C4 position of the isoxazole ring in cycloaddition reactions warrants further investigation. nih.gov The [3+2] cycloaddition of nitrile oxides with enamines or alkynes is a key method for constructing the isoxazole ring, and understanding the regioselectivity of these reactions is paramount for controlling the substitution pattern of the final product. nih.govrsc.orgorganic-chemistry.org Theoretical studies on the photochemical reactions of isoxazoles have revealed complex pathways involving azirine intermediates, highlighting the need for combined experimental and computational approaches to unravel these mechanisms fully. aip.org

Integration of Artificial Intelligence and Machine Learning in Computational Design for Material Science

The field of materials science is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to accelerate the discovery and design of novel functional materials derived from this compound. By analyzing large datasets of chemical structures and their corresponding properties, ML models can predict the characteristics of new, unsynthesized compounds. nih.govrjraap.com

This predictive power can be harnessed to screen vast virtual libraries of isoxazole derivatives for desired material properties, such as electronic, optical, or thermal characteristics. nih.gov ML algorithms can identify non-evident correlations between molecular structure and material function, guiding synthetic chemists toward the most promising candidates for specific applications. rjraap.commdpi.com For instance, ML can be used to predict the bandgap or formation energy of materials, which are critical parameters for semiconductors and other electronic materials. nih.gov

Moreover, AI can assist in optimizing manufacturing and synthesis processes. mdpi.com By learning from experimental data, ML models can suggest optimal reaction conditions to maximize yield or achieve specific material morphologies. This data-driven approach reduces the need for extensive trial-and-error experimentation, saving time and resources. youtube.com The development of directly interpretable ML models is a key future trend, as these models not only provide accurate predictions but also offer insights into the underlying structure-property relationships. nih.gov

Exploration of Unconventional Non-Biological Applications

While isoxazole derivatives are widely explored for their pharmacological activities, their potential in non-biological applications, particularly in materials science, is a rapidly emerging field. ingentaconnect.com The unique electronic and structural properties of the isoxazole ring make it an attractive component for advanced functional materials. mdpi.com

Research is increasingly directed towards incorporating isoxazole moieties into polymers and organic semiconductors. blucher.com.br The electron-rich nature of the isoxazole ring can be exploited in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). blucher.com.brnih.gov Furthermore, isoxazole derivatives have shown potential for use as liquid crystals, photochromic materials, and components in dye-sensitized solar cells. ingentaconnect.com

The exploration of these applications requires the synthesis of isoxazole-containing molecules with extended π-conjugated systems and specific self-assembly properties. The functional groups on this compound, namely the amino and methylthio groups, provide convenient handles for derivatization to tune these properties and integrate the isoxazole core into larger molecular architectures.

Expanding the Chemical Space of Derivatization for Advanced Functional Materials

To fully realize the potential of this compound in materials science, it is essential to expand the chemical space through diverse derivatization strategies. The inherent reactivity of the isoxazole core and its substituents allows for the creation of a wide array of new molecules with tailored functionalities.

The amino group at the 5-position is a prime site for modification, enabling the attachment of various functional units through acylation, alkylation, or condensation reactions. These modifications can be used to build complex heterocyclic systems or to link the isoxazole core to polymer backbones. The isoxazole ring itself can participate in cycloaddition reactions or undergo ring-opening to provide linear building blocks for further synthesis. nih.govmdpi.com For example, the reaction of lithiated isoxazoles with epoxides provides a route to functionalized alcohols. nih.gov

The goal of this expanded derivatization is to create advanced materials by precisely controlling their molecular structure. This includes synthesizing molecules that can self-assemble into ordered structures, such as liquid crystals, or polymers with specific electronic or optical properties. By exploring novel reaction pathways and building blocks, the chemical space accessible from this compound can be significantly broadened, paving the way for the next generation of isoxazole-based functional materials. researchgate.net

| Reaction Type | Reactive Site | Potential Outcome/Application |

|---|---|---|

| N-Functionalization (Acylation, Alkylation) | 5-Amino group | Introduction of new functional groups, linking to polymers, synthesis of complex heterocycles. |

| [3+2] Cycloaddition | Isoxazole ring formation | Regioselective synthesis of highly substituted isoxazoles for tuning electronic properties. rsc.orgorganic-chemistry.org |

| Reductive Ring-Cleavage | N-O bond of isoxazole ring | Generation of β-amino enone intermediates for further synthetic transformations. acs.orgrsc.org |

| Lateral Metalation and Epoxide Opening | C4-H and external electrophiles | Synthesis of chiral alcohols and other functionalized side chains. nih.gov |

| Cross-Coupling Reactions | Halogenated isoxazole derivatives | Building extended π-conjugated systems for electronic materials. researchgate.net |

Q & A

Q. What are the common synthetic routes for 3-(Methylthio)isoxazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, analogous compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized by reacting 4-fluorobenzyl chloride with 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) . Microwave-assisted synthesis can enhance efficiency, reducing reaction times by 50–70% while improving yields (e.g., 72–96% yields in enantioselective reactions) . Key factors include:

- Base selection: Strong bases (e.g., NaOH) favor thiol deprotonation.

- Solvent: Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Temperature: Microwave irradiation (80–120°C) accelerates kinetics vs. conventional heating.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer:

- NMR Spectroscopy: Analyze and NMR to confirm substitution patterns (e.g., methylthio group at C3 and amine at C5). For example, in related isoxazole derivatives, the methylthio group resonates at δ 2.5–3.0 ppm in NMR .

- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions. Studies on analogs like halogenated tetrazoles used X-ray to confirm regioselectivity .

- Mass Spectrometry: Confirm molecular weight (e.g., C₉H₉N₂OS has a theoretical MW of 193.05).

Q. What stability considerations are critical for storing this compound?

- Methodological Answer:

- Storage Conditions: Store at –20°C in amber glass bottles to prevent photodegradation. Avoid moisture, as thioether groups may oxidize to sulfoxides/sulfones under humid conditions .

- Stability Tests: Monitor via HPLC or TLC over 6–12 months. Related compounds show <5% degradation when stored under argon .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer: Chiral spirocyclic phosphoric acid catalysts (e.g., CPA-1) enable enantioselective reactions. For example, reacting 3-(4-bromophenyl)isoxazol-5-amine with pyrrole derivatives yielded heterotriarylmethanes with 80–85% enantiomeric excess (ee) . Key parameters:

- Catalyst loading: 5–10 mol% CPA-1.

- Solvent: Dichloroethane (DCE) enhances stereocontrol.

- Temperature: –20°C to 0°C minimizes racemization.

Q. What strategies optimize the bioactivity of this compound analogs in pharmacological studies?

- Methodological Answer:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., –F, –Cl) on the phenyl ring to enhance membrane permeability. For example, fluorobenzyl analogs showed improved antimicrobial activity due to increased lipophilicity .

- Hybrid Molecules: Conjugate with triazole or pyrimidine moieties (e.g., BD01201520, C₂₄H₃₃ClN₆O₂S) to target kinase inhibition .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Structural Validation: Confirm purity (>98% via HPLC) and stereochemistry (e.g., circular dichroism for chiral centers) .

- Meta-Analysis: Compare datasets across studies (e.g., antitubercular activity of halogenated tetrazoles varied due to regiochemistry) .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer:

- DFT Calculations: Model transition states for nucleophilic substitutions (e.g., B3LYP/6-31G* level). Methylthio groups lower activation energy by 5–10 kcal/mol vs. methoxy analogs .

- Molecular Docking: Screen interactions with biological targets (e.g., Hsp90 for geldanamycin derivatives) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.